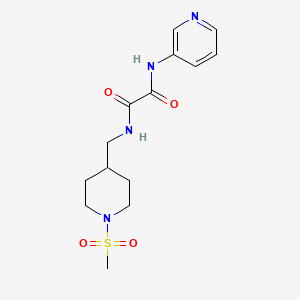
3-bromo-N-(3-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9BrFNO. It has an average mass of 294.119 Da and a monoisotopic mass of 292.985138 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a bromo group at the 3-position and a fluorophenyl group attached to the nitrogen atom . The exact 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- 3-bromo-N-(3-fluorophenyl)benzamide, along with its fluorine and iodine analogs, has been investigated for its crystal structures. These studies provide insights into the molecular conformations and intermolecular interactions within the crystals (Suchetan et al., 2016).
Polymorphism Studies
- The compound has been identified to exhibit concomitant polymorphism, influenced by the disorder in its crystal structure. This understanding is crucial for the development of pharmaceuticals and materials science (Chopra & Row, 2008).
Antipathogenic Activity
- Derivatives of this compound have been explored for their antipathogenic activities. These studies aim to develop new antimicrobial agents with potential applications in treating bacterial infections, especially those capable of forming biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Investigating Intermolecular Interactions
- The role of various intermolecular interactions in polymorphic modifications of similar compounds has been examined. These studies contribute to the understanding of molecular behavior in different crystalline forms, which is valuable in pharmaceutical formulation and materials design (Shukla et al., 2018).
Synthesis and Characterization
- Research includes the synthesis and characterization of related benzamide derivatives. Such studies are foundational in medicinal chemistry, aiding in the development of new therapeutic compounds (Achugatla, Ghashang, & Guhanathan, 2017).
Antimalarial Properties
- Bromo-benzothiophene carboxamide derivatives, related to this compound, have been investigated as inhibitors of Plasmodium falciparum and as potential antimalarial agents. These findings highlight the compound's relevance in the development of new treatments for malaria (Banerjee et al., 2011).
Structural and Functional Analysis
- Additional research includes the structural and functional analysis of similar compounds, which is vital for understanding their potential applications in various scientific fields (Deng et al., 2021).
Safety and Hazards
While specific safety and hazard information for 3-bromo-N-(3-fluorophenyl)benzamide is not available, general precautions for handling benzamides include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
3-bromo-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXTUCOJHIXBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
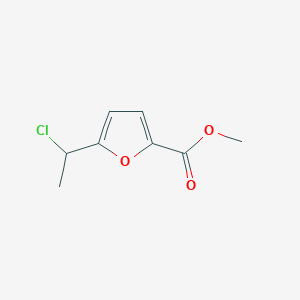
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)

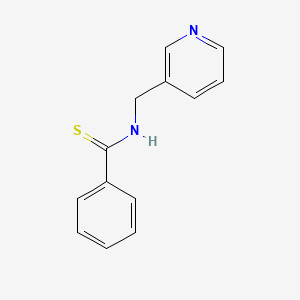
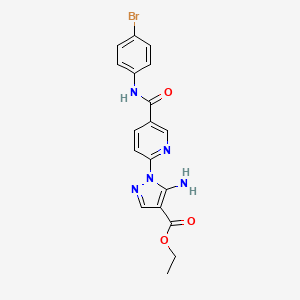
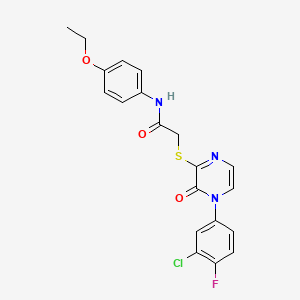


![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)
![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)
